3-Amino-5-bromo-2-(ethylamino)pyridine
Description
Properties
IUPAC Name |
5-bromo-2-N-ethylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-2-10-7-6(9)3-5(8)4-11-7/h3-4H,2,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIAZKOLOZQXLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation: 5-Bromo-3-nitropyridine
The synthesis typically begins with 5-bromo-3-nitropyridine, a commercially available compound or one accessible via nitration of 3-bromopyridine. Bromination at the 5-position is achieved using N-bromosuccinimide (NBS) in acetone at 10°C, yielding 94–95% purity. Critical to this step is the inhibition of dibromination byproducts through controlled stoichiometry (1.05 eq. NBS) and low-temperature conditions.
Nitro Group Reduction to Amino
Reduction of the nitro group employs Pd/C (0.03 mmol) and tetrahydroxydiboron (1.98 mmol) in acetonitrile at 50°C under nitrogen. This method achieves 96% yield of 3-amino-5-bromopyridine, with the reaction monitored via TLC (Rf = 0.61 in EtOAc/hexanes). Alternative reducing systems, such as Rh/C with hydrazine, have been reported but require stricter anhydrous conditions.
Introduction of Ethylamino Group at Position 2
The ethylamino group is introduced via Buchwald-Hartwig amination using 2-chloro-3-amino-5-bromopyridine and ethylamine. Optimized conditions involve:
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Catalyst : Pd(OAc)₂ (5 mol%)
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Ligand : Xantphos (10 mol%)
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Base : Cs₂CO₃ (2 eq.)
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Solvent : Toluene at 110°C
This step yields 82–85% of the target compound, with residual palladium removed via activated charcoal filtration.
Sequential Bromination and Amination of 2-Ethylaminopyridine
Bromination at Position 5
Direct bromination of 2-ethylaminopyridine using bromine in H₂SO₄ at 100°C achieves 73.7% yield. The ethylamino group directs electrophilic substitution to the 5-position, though competing 3-bromination (≈12%) necessitates chromatographic purification (petroleum ether/EtOAc 10:1).
Amination at Position 3
Post-bromination, the 3-position is functionalized via nitration (HNO₃/H₂SO₄, 0°C) followed by hydrogenation (H₂, 50 psi, Pd/C). Key parameters:
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Nitration : 65% yield of 3-nitro-5-bromo-2-(ethylamino)pyridine
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Reduction : 89% yield using ammonium formate in MeOH
This sequence avoids over-reduction of the bromine substituent.
Multi-Component Cyclization Approaches
Hantzsch-Type Synthesis
A modified Hantzsch reaction condenses ethyl acetoacetate, ammonium acetate, and 3-bromo-2-ethylaminoacrolein in ethanol under reflux. While theoretically viable, this method struggles with regioselectivity, producing ≤45% yield due to competing formation of 4-ethylamino isomers.
Formimino Ester Cyclization
Adapting methods from ABT-199 intermediate synthesis, ethyl (E)-N-(5-bromo-3-methylpyridin-2-yl)carboxylate undergoes cyclization with ethylamine in the presence of PCl₅. This approach yields 68–70% but requires rigorous exclusion of moisture.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield | Scalability |
|---|---|---|---|---|
| Pd-Catalyzed Amination | High regioselectivity | Requires expensive catalysts | 82–85% | Industrial |
| Sequential Bromination | Commercially available starting material | Multiple purification steps | 73.7% | Pilot-scale |
| Hantzsch Cyclization | One-pot synthesis | Poor regiocontrol | ≤45% | Lab-scale |
| Formimino Ester Route | Avoids nitro intermediates | Moisture-sensitive reagents | 68–70% | Lab-scale |
Reaction Optimization Strategies
Solvent Effects
Temperature Control
Catalytic Systems
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Pd/C vs. Rh/C : Pd/C offers superior activity for nitro reductions (TOF 12.4 h⁻¹ vs. 8.7 h⁻¹ for Rh/C).
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Ligand Screening : Bulky phosphines (Xantphos) prevent catalyst poisoning in amination steps.
Industrial-Scale Considerations
Large-scale production favors the Pd-catalyzed route due to:
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Telescoping : Combining bromination and amination in a single reactor reduces intermediate isolation.
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Catalyst Recycling : Pd/C can be recovered via filtration and reused 3–4 times with ≤15% activity loss.
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Cost Analysis : Raw material costs dominate (≈$320/kg), but solvent recovery (acetonitrile, toluene) lowers expenses by 22% .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-2-(ethylamino)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amino groups can undergo oxidation to form corresponding nitro or imino derivatives.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in appropriate solvents.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of different amine derivatives.
Scientific Research Applications
Biological Applications
2.1 Antimicrobial Activity
Research has shown that pyridine derivatives, including 3-amino-5-bromo-2-(ethylamino)pyridine, possess antimicrobial properties. A study indicated that certain derivatives exhibited significant activity against various bacterial strains, suggesting potential use in developing new antibiotics .
2.2 Anti-Thrombolytic Activity
The compound's derivatives have been evaluated for their anti-thrombolytic activity. For instance, a related compound demonstrated notable inhibition of clot formation in human blood assays, indicating potential therapeutic applications in treating thrombotic disorders .
Material Science Applications
3.1 Liquid Crystals
Studies utilizing density functional theory (DFT) have highlighted the potential of pyridine derivatives as chiral dopants in liquid crystal applications. The molecular structure of this compound allows it to influence the optical properties of liquid crystals, making it suitable for use in display technologies .
Case Studies
4.1 Synthesis and Characterization
A comprehensive study on the synthesis of novel pyridine-based derivatives through palladium-catalyzed reactions demonstrated the efficiency of this compound as a precursor for more complex structures. The resulting compounds were characterized using spectroscopic methods, confirming their structural integrity and potential biological activity .
4.2 Evaluation of Biological Activity
In another investigation, compounds derived from this compound were subjected to biological testing to assess their efficacy against specific pathogens. The results indicated varying degrees of antimicrobial activity, with some derivatives outperforming existing antibiotics in vitro .
References Table
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-2-(ethylamino)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
3-Amino-5-bromo-2-(ethylamino)pyridine (CAS No. 1216240-73-1) is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the bromination of pyridine derivatives followed by amination reactions. Common methods include:
- Bromination : The introduction of bromine at the 5-position of the pyridine ring.
- Amination : The substitution of a hydrogen atom with an ethylamino group at the 2-position.
These reactions are often facilitated by catalysts such as palladium or nickel, and the conditions can be optimized for yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against Gram-positive and Gram-negative bacteria, including E. coli and Bacillus mycoides .
Table 1 summarizes the antimicrobial activity against different strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0048 |
| Bacillus mycoides | 0.0048 |
| Staphylococcus aureus | 0.0098 |
| Pseudomonas aeruginosa | 0.039 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. For example, in assays measuring cell viability, concentrations as low as 10 µM demonstrated significant cytotoxic effects on various cancer cell lines .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, leading to altered gene expression associated with growth and survival .
Study on Antibacterial Activity
In a study conducted by Anwar et al., the antibacterial efficacy of various pyridine derivatives was evaluated, highlighting that halogen substitutions significantly enhance antimicrobial properties . The study found that compounds similar to this compound exhibited promising results against resistant bacterial strains.
Study on Anticancer Effects
Another research project focused on the anticancer potential of pyridine derivatives showed that modifications at specific positions on the ring could lead to enhanced activity against breast cancer cells. The study utilized IC50 values to quantify efficacy, revealing that compounds with bromine substitutions had superior inhibitory effects compared to their non-brominated counterparts .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Amino-5-bromo-2-(ethylamino)pyridine, and how can purity be optimized?
- Methodological Answer : A common route involves bromination of 2-amino-3-ethylaminopyridine using reagents like N-bromosuccinimide (NBS) in acidic or polar aprotic solvents (e.g., DMF). Post-synthesis, purity is optimized via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient). Monitoring by TLC and HPLC (C18 column, UV detection at 254 nm) ensures minimal byproducts like 5,6-dibromo derivatives .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- Methodological Answer :
- 1H NMR : The ethylamino group (δ 1.2–1.4 ppm for CH3, δ 3.3–3.5 ppm for CH2) and aromatic protons (δ 7.8–8.2 ppm) confirm substitution patterns.
- 13C NMR : Distinct signals for Br-substituted carbons (C5, δ ~110 ppm) and amine-bearing carbons (C2, δ ~155 ppm) aid in structural validation.
- MS : Molecular ion [M+H]+ at m/z 230–232 (with Br isotope pattern) and fragmentation peaks (e.g., loss of NH2CH2CH3) corroborate the backbone .
Q. What safety precautions are critical during handling due to bromine and amine reactivity?
- Methodological Answer : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/skin contact. Store under inert gas (argon) at 2–8°C to prevent degradation. Quench waste with 10% sodium thiosulfate to neutralize brominated byproducts. Monitor air quality for amine vapors using OSHA-compliant detectors .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?
- Methodological Answer : The bromine at C5 acts as a leaving group, but steric hindrance from the ethylamino group at C2 may reduce reactivity. Computational modeling (DFT, Gaussian 16) predicts activation barriers for Pd-catalyzed coupling. Experimentally, use bulky ligands (e.g., SPhos) to enhance selectivity. Monitor reaction progress via in situ Raman spectroscopy to detect intermediates .
Q. What strategies address contradictions in reported spectral data for derivatives (e.g., 5-bromo-2-chloro analogs)?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. Use deuterated DMSO for protonation state analysis. Compare experimental data with NIST reference spectra . For ambiguous cases, synthesize isotopically labeled analogs (e.g., 15N) to resolve peak assignments .
Q. How can computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : Employ molecular docking (AutoDock Vina) to model transition states with nucleophiles (e.g., thiols). Calculate Fukui indices (using Gaussian 16) to identify electrophilic centers. Validate predictions via kinetic studies (UV-Vis monitoring at 300 nm) in DMF/H2O mixtures .
Q. What mechanistic insights explain competing pathways in phosphonylation reactions (e.g., with triethyl phosphite)?
- Methodological Answer : Competing pathways (radical vs. polar mechanisms) are probed using radical traps (TEMPO) and ESR spectroscopy. Optimize conditions (70–90°C, anhydrous toluene) to favor C–P bond formation. Characterize products via 31P NMR (δ 20–25 ppm for phosphonate esters) .
Methodological Tables
Table 1 : Key Spectral Data for this compound
Table 2 : Reaction Optimization for Suzuki-Miyaura Coupling
| Condition | Outcome (Yield%) | Notes |
|---|---|---|
| Pd(OAc)2, SPhos | 78% | Low byproduct (<5%) |
| Pd(dba)2, P(t-Bu)3 | 65% | Requires higher temp (100°C) |
| Solvent: DME/H2O | Optimal | Avoids amine degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
